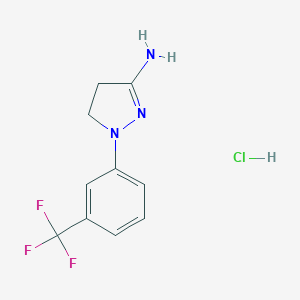
3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is a chemical compound that is widely used in scientific research. It is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in inflammation and pain. The compound is also known for its anti-tumor and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is primarily through its inhibition of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride. 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride, the compound reduces the production of prostaglandins, leading to a decrease in inflammation and pain.
Effets Biochimiques Et Physiologiques
In addition to its anti-inflammatory and anti-tumor properties, 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride has been shown to have other biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and cancer metastasis. The compound has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride in lab experiments is its potency and selectivity. The compound is a highly specific inhibitor of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride, which makes it a valuable tool for studying the role of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride in various biological processes. However, the compound also has some limitations. It is not soluble in water, which can make it difficult to use in some experimental settings. Additionally, the compound has been shown to have some cytotoxic effects, which can limit its use in certain cell-based assays.
Orientations Futures
There are several future directions for research on 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride. One area of interest is the development of new drugs based on the compound's structure. Researchers are also investigating the potential use of the compound in combination with other drugs to enhance its therapeutic effects. Additionally, there is ongoing research on the compound's effects on other biological pathways, including its potential role in regulating the immune system and modulating oxidative stress.
Méthodes De Synthèse
The synthesis of 3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate in the presence of acetic acid. The resulting product is then reacted with 3-aminopyrazole in the presence of hydrochloric acid to obtain the final product.
Applications De Recherche Scientifique
The compound has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the growth of cancer cells and reduce inflammation in various animal models. The compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
Numéro CAS |
77992-29-1 |
|---|---|
Nom du produit |
3-Amino-1-(3-(trifluoromethyl)phenyl)-2-pyrazoline hydrochloride |
Formule moléculaire |
C10H11ClF3N3 |
Poids moléculaire |
265.66 g/mol |
Nom IUPAC |
2-[3-(trifluoromethyl)phenyl]-3,4-dihydropyrazol-5-amine;hydrochloride |
InChI |
InChI=1S/C10H10F3N3.ClH/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16;/h1-3,6H,4-5H2,(H2,14,15);1H |
Clé InChI |
ZHIVNGPRIADXRQ-UHFFFAOYSA-N |
SMILES |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F.Cl |
SMILES canonique |
C1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F.Cl |
Autres numéros CAS |
77992-29-1 |
Synonymes |
4,5-Dihydro-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine Monochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



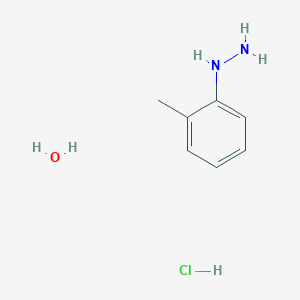
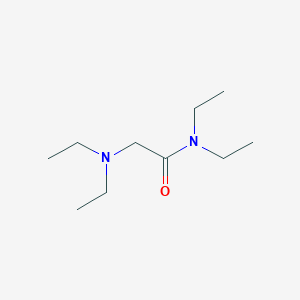
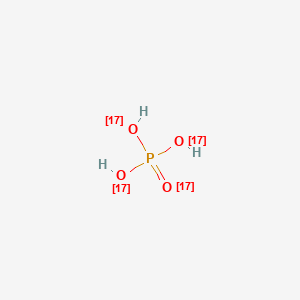
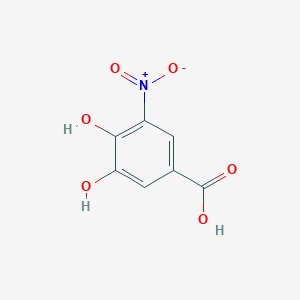
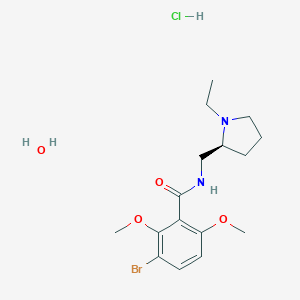
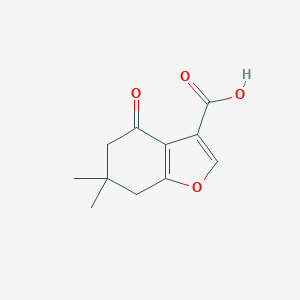
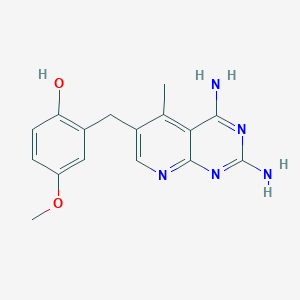
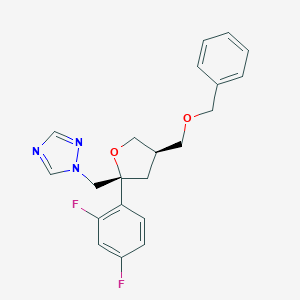
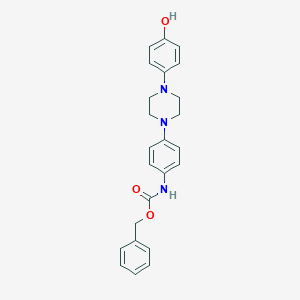
![5,7-Dioxa-6-thiaspiro[2.5]octane 6-oxide](/img/structure/B49589.png)
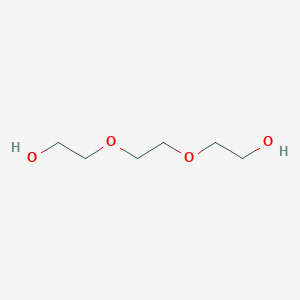
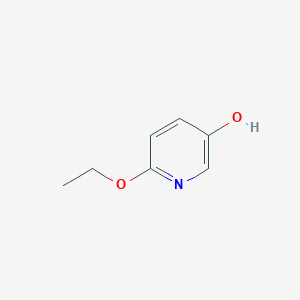

![Benzo[ghi]fluoranthene](/img/structure/B49607.png)